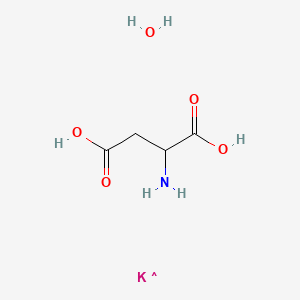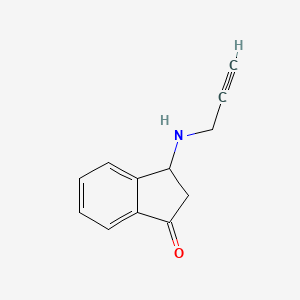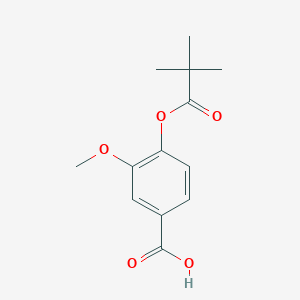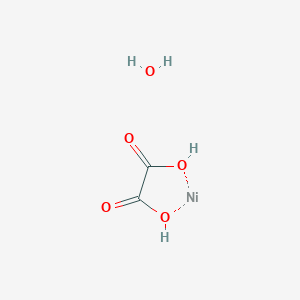
Nickel oxalate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel oxalate hydrate is a coordination compound consisting of nickel, oxalate ions, and water molecules. It is typically represented by the formula NiC₂O₄·xH₂O, where x denotes the number of water molecules associated with the compound. This compound is known for its vibrant green color and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel oxalate hydrate can be synthesized through a precipitation reaction involving nickel salts and oxalic acid. One common method involves dissolving nickel nitrate or nickel chloride in water and then adding a solution of oxalic acid. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nickel sulfate and oxalic acid. The reaction is carried out in large reactors, and the precipitate is collected through filtration. The product is then dried under controlled conditions to ensure the desired level of hydration .
Chemical Reactions Analysis
Types of Reactions
Nickel oxalate hydrate undergoes various chemical reactions, including:
Oxidation: Nickel oxalate can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under specific conditions.
Thermal Decomposition: When heated, this compound decomposes to produce nickel oxide, carbon dioxide, and water.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Can be achieved using reducing agents such as hydrogen gas.
Thermal Decomposition: Occurs at elevated temperatures, often above 300°C.
Major Products Formed
- Nickel Oxide (NiO)
- Metallic Nickel (Ni)
- Carbon Dioxide (CO₂)
- Water (H₂O)
Scientific Research Applications
Nickel oxalate hydrate has several applications in scientific research:
- Catalysis : It is used as a precursor for the synthesis of nickel-based catalysts, which are employed in various chemical reactions, including hydrogenation and oxidation reactions .
- Material Science : this compound is used in the preparation of nickel oxide nanoparticles, which have applications in electronics, sensors, and energy storage devices .
- Electrochemistry : It is utilized in the development of electrodes for batteries and fuel cells due to its excellent electrochemical properties .
Mechanism of Action
The mechanism by which nickel oxalate hydrate exerts its effects is primarily related to its ability to undergo redox reactions. In catalytic applications, the compound can facilitate electron transfer processes, thereby enhancing the efficiency of chemical reactions. The molecular targets and pathways involved often depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Nickel oxalate hydrate can be compared with other metal oxalates, such as:
- Cobalt oxalate
- Iron oxalate
- Zinc oxalate
Uniqueness
This compound is unique due to its specific redox properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalysis and electrochemical applications .
Similar Compounds
- Cobalt oxalate (CoC₂O₄)
- Iron oxalate (FeC₂O₄)
- Zinc oxalate (ZnC₂O₄)
These compounds share similar structural features but differ in their chemical reactivity and applications .
Properties
Molecular Formula |
C2H4NiO5 |
|---|---|
Molecular Weight |
166.74 g/mol |
IUPAC Name |
nickel;oxalic acid;hydrate |
InChI |
InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
InChI Key |
VRBPDNIPYNKRCU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


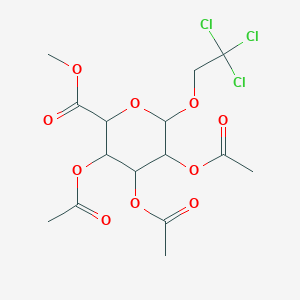
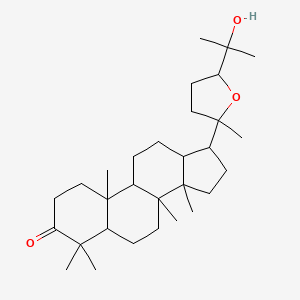


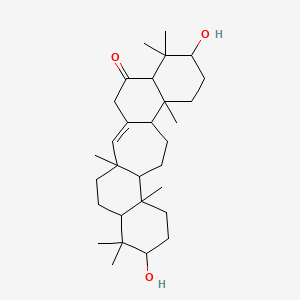
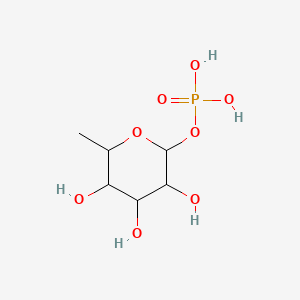
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
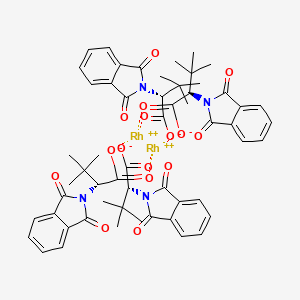
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
